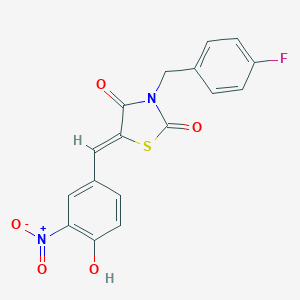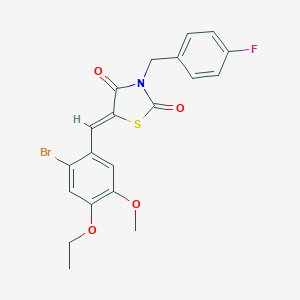
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidinedione derivative that has been extensively studied for its pharmacological properties and therapeutic potential. In
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of PPAR-γ, a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of glucose and triglycerides in the blood, which can be beneficial in the treatment of diabetes. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammation. The compound has been shown to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. The compound is easily synthesized and has high purity, which makes it suitable for various biochemical and pharmacological studies. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited stability, which can affect its shelf life and reproducibility of experiments.
Future Directions
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. The compound has shown promising results in the treatment of various diseases, and further studies are needed to explore its potential therapeutic applications. The compound can be modified to improve its solubility and stability, which can enhance its use in various experiments. The compound can also be studied for its potential applications in the field of drug delivery and imaging. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
In conclusion, 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its pharmacological properties and therapeutic potential. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-hydroxy-3-nitrobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.
properties
Product Name |
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H11FN2O5S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11FN2O5S/c18-12-4-1-10(2-5-12)9-19-16(22)15(26-17(19)23)8-11-3-6-14(21)13(7-11)20(24)25/h1-8,21H,9H2/b15-8- |
InChI Key |
DLNGYWXTCZQNBJ-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)